1-[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol
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Overview
Description
1-[3-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol is a complex organic compound characterized by the presence of multiple morpholine and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phenoxy Intermediate: This involves the reaction of a phenol derivative with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.
Introduction of the Morpholine Groups: The phenoxy intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine groups.
Final Assembly: The final step involves the coupling of the intermediate with another morpholine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy and morpholine groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[3-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and morpholine groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **1-[4-(2-Hydroxy-3-m
Properties
IUPAC Name |
1-[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenoxy]-3-morpholin-4-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O6/c23-17(13-21-4-8-25-9-5-21)15-27-19-2-1-3-20(12-19)28-16-18(24)14-22-6-10-26-11-7-22/h1-3,12,17-18,23-24H,4-11,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKXJKVSWLBHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC(=CC=C2)OCC(CN3CCOCC3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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